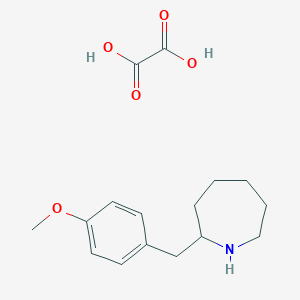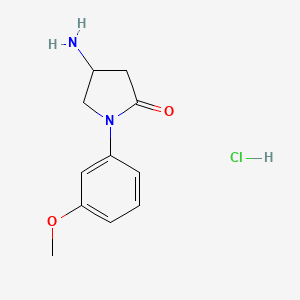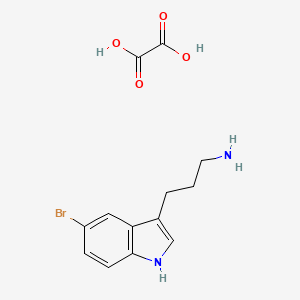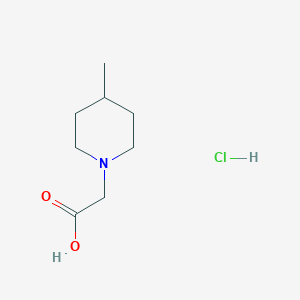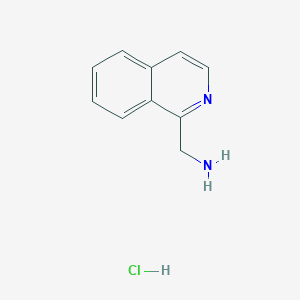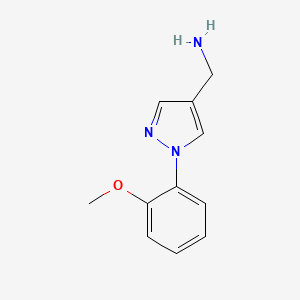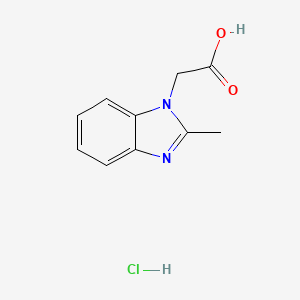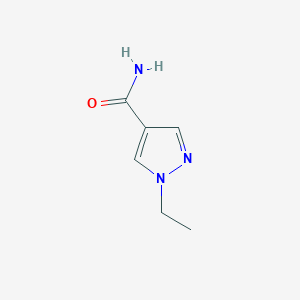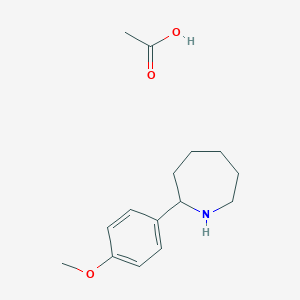
2-(4-Methoxyphenyl)azepane; acetic acid
Overview
Description
2-(4-Methoxyphenyl)acetic acid is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls . It has a molecular weight of 166.17 and a formula of C9H10O3 .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenyl)acetic acid consists of a methoxyphenyl group attached to an acetic acid group . The molecular weight is 166.17, and the formula is C9H10O3 .Scientific Research Applications
Chemical Reactions and Intermediates : One study describes the photolysis and thermolysis of phenyl azide in acetic acid, resulting in several compounds including 1H-azepin-2(3H)-one and 2- and 4-acetamidophenyl acetates, which are relevant to the study of chemical reaction mechanisms and synthesis of organic compounds (Takeuchi & Koyama, 1982).
Pharmaceutical Research : Azepane derivatives have been studied for their inhibitory activity against protein kinase B (PKB-alpha), which is relevant in the development of new drugs. This study involved the synthesis and evaluation of novel azepane derivatives for their pharmacological properties (Breitenlechner et al., 2004).
Synthesis of Organic Compounds : The synthesis of complex organic molecules like 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic Acid from simpler precursors has been documented. Such syntheses are important for creating specific molecules for various applications, including materials science and medicinal chemistry (Chun-shan, 2007).
Asymmetric Synthesis : Research into the asymmetric synthesis of substituted azepanes has been conducted. This involves highly diastereoselective and enantioselective processes, which are critical in the production of chiral compounds for pharmaceuticals (Lee & Beak, 2006).
Antiviral Activity : Certain azepane derivatives have been investigated for their antiviral properties. This is particularly important in the development of new antiviral drugs and understanding their mechanisms of action (Demchenko et al., 2019).
Potential Antineoplastic Agents : The synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents demonstrates the application in cancer research and drug development (Koebel et al., 1975).
Mechanism of Action
Target of Action
It is known to be a plasma metabolite with high sensitivity and specificity, which can serve as a biomarker for discriminating between non-small cell lung cancer (nsclc) patients and healthy controls .
Mode of Action
It is suggested that it may play a protective role to prevent the development of lung cancer .
properties
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H4O2/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13;1-2(3)4/h6-9,13-14H,2-5,10H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUDGFGRHAHXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C2CCCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)azepane; acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3087650.png)
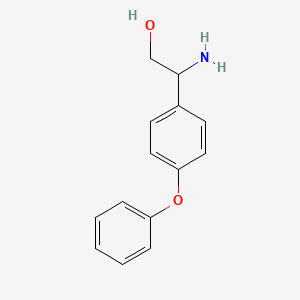
![2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3087687.png)
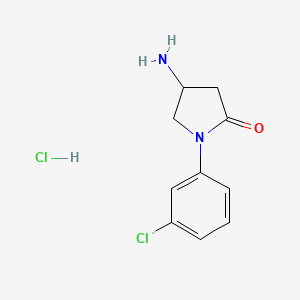
![4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate](/img/structure/B3087697.png)
